N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a fluorobenzo[d]thiazole ring, and a dimethylbenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the fluorobenzo[d]thiazole ring, and the dimethylbenzamide group . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrazole ring, the fluorobenzo[d]thiazole ring, and the dimethylbenzamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the fluorobenzo[d]thiazole ring might undergo reactions typical of halogenated aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Potential Antipsychotic Agents
One study discusses the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds, including derivatives similar in structure to the specified chemical, were found to exhibit antipsychotic-like profiles in behavioral animal tests. Interestingly, unlike clinically available antipsychotic agents, these compounds did not interact with dopamine receptors, suggesting a novel mechanism of action (Wise et al., 1987).
Anti-Cancer Activity
Another study focused on benzothiazole derivatives, notably highlighting the synthesis of compounds with potential anti-cancer activities. Specifically, the study presented novel fluoro-substituted benzothiazole compounds exhibiting significant anticancer activity against lung cancer cell lines at low concentrations, suggesting a promising area for further investigation into benzothiazole derivatives as anticancer agents (Hammam et al., 2005).
Mycobacterium tuberculosis Inhibition
Research on thiazole-aminopiperidine hybrid analogues, which include structural motifs similar to the compound of interest, demonstrated their effectiveness as inhibitors of Mycobacterium tuberculosis GyrB ATPase. This highlights the potential of such compounds in the development of new treatments for tuberculosis, with specific analogues showing significant activity and low cytotoxicity (Jeankumar et al., 2013).
Anti-Inflammatory Activity
Further exploration into the structural class of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed compounds with significant anti-inflammatory activity. This suggests a potential therapeutic application in treating inflammation-related disorders (Sunder et al., 2013).
Herbicidal Applications
The synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl as herbicides also reflects the diverse applications of pyrazole derivatives. These compounds were synthesized to explore their potential as herbicides, indicating the versatility of this chemical structure in various domains of scientific research (Morimoto et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-14-7-8-15(2)16(13-14)20(27)26(12-11-25-10-4-9-23-25)21-24-19-17(22)5-3-6-18(19)28-21/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLPPPHSPZTHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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